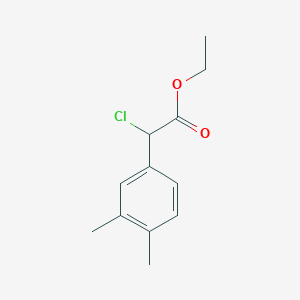

Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCMAVGXLLQHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445073 | |

| Record name | Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79714-32-2 | |

| Record name | Ethyl α-chloro-3,4-dimethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79714-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Alpha Halo Esters in Chemical Synthesis

Alpha-halo esters are a well-established class of organic compounds characterized by a halogen atom (in this case, chlorine) positioned on the carbon atom adjacent to the ester carbonyl group. wikipedia.org This structural feature imparts a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations.

The electron-withdrawing nature of both the halogen and the ester group increases the acidity of the alpha-proton, facilitating its removal by a base to form an enolate. This enolate is a key reactive intermediate in various carbon-carbon bond-forming reactions.

One of the most notable reactions involving alpha-halo esters is the Reformatsky reaction . wikipedia.orgbyjus.com In this reaction, an alpha-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester. thermofisher.com The organozinc reagent, formed in situ, is less reactive than Grignard or organolithium reagents, which allows for its selective addition to the carbonyl group without reacting with the ester functionality. wikipedia.org

Another significant application of alpha-halo esters is in the Darzens condensation , where they react with ketones or aldehydes in the presence of a base to yield alpha,beta-epoxy esters, also known as glycidic esters. wikipedia.org These glycidic esters are versatile intermediates that can be further transformed into aldehydes, ketones, and other valuable compounds.

Furthermore, the halogen atom in alpha-halo esters can be displaced by various nucleophiles in substitution reactions, providing a straightforward route to a diverse range of alpha-substituted esters.

Significance of Substituted Phenyl Esters in Chemical Literature

The presence of a substituted phenyl ring in a molecule can significantly influence its physical, chemical, and biological properties. wisdomlib.org In the case of Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate, the 3,4-dimethylphenyl group is an important structural motif.

The substitution pattern on the phenyl ring can affect the electronic and steric environment of the ester and the alpha-chloro group. The methyl groups at the 3 and 4 positions are electron-donating, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions and potentially modulate the reactivity of the benzylic alpha-carbon.

Substituted phenyl esters are prevalent in medicinal chemistry and materials science. wisdomlib.org The specific substitution pattern on the phenyl ring can be tailored to achieve desired biological activity or material properties. The hydrolysis of phenyl esters, for instance, is a well-studied reaction, and the rates of hydrolysis are known to be influenced by the nature and position of the substituents on the phenyl ring.

Overview of Research Trajectories for Ethyl 2 Chloro 2 3,4 Dimethylphenyl Acetate

While dedicated research on Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate is not prominent, its structure suggests several potential research trajectories based on the known chemistry of its constituent parts.

As a building block in organic synthesis: The compound could serve as a precursor for the synthesis of more complex molecules. For instance, it could be utilized in Reformatsky or Darzens reactions to introduce the 3,4-dimethylphenylacetyl group into other molecules.

In the synthesis of heterocyclic compounds: Many heterocyclic compounds, which are core structures in numerous pharmaceuticals, are synthesized from precursors containing ester and halo functionalities.

As a starting material for novel agrochemicals or pharmaceuticals: The substituted phenyl moiety is a common feature in biologically active compounds. Research could be directed towards synthesizing derivatives of this compound and evaluating their potential as herbicides, fungicides, or therapeutic agents.

Scope and Objectives of Academic Research on Ethyl 2 Chloro 2 3,4 Dimethylphenyl Acetate

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of organic molecules by breaking down the target molecule into simpler, commercially available precursors. amazonaws.com

The most common and logical disconnection for an ester is the carbon-oxygen bond between the acyl group and the ethoxy group. amazonaws.com This leads to two synthons: an acyl cation equivalent and an ethoxide anion equivalent. These correspond to the synthetic equivalents of a carboxylic acid (or its derivative) and ethanol (B145695).

Scheme 1: Retrosynthetic Disconnection of the Ester Moiety

This disconnection suggests that this compound can be synthesized from 2-chloro-2-(3,4-dimethylphenyl)acetic acid and ethanol through an esterification reaction.

The bond between the alpha-carbon and the chlorine atom can be disconnected. This suggests a reaction where a chlorine atom is introduced at the alpha-position of a suitable precursor. This process is known as alpha-halogenation.

Scheme 2: Retrosynthetic Disconnection of the Alpha-Chloro Group

This analysis points towards the synthesis of the target molecule by the direct chlorination of Ethyl (3,4-dimethylphenyl)acetate.

The bond between the phenyl ring and the alpha-carbon can also be considered for disconnection. This suggests a Friedel-Crafts type reaction where an appropriate electrophile is introduced onto a 1,2-dimethylbenzene ring.

Scheme 3: Retrosynthetic Disconnection of the Phenyl Ring

This approach suggests a synthesis starting from 1,2-dimethylbenzene and an electrophilic two-carbon unit already containing the ester and chloro functionalities.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic routes emerge as the most plausible for the preparation of this compound.

This route follows the logic of the first disconnection strategy (2.1.1) and involves the esterification of 2-chloro-2-(3,4-dimethylphenyl)acetic acid. A common and effective method for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comresearchgate.netyoutube.com

The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Reaction Scheme:

The precursor, 2-chloro-2-(3,4-dimethylphenyl)acetic acid, can be synthesized from (3,4-dimethylphenyl)acetic acid via alpha-halogenation.

Table 1: Reaction Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | 2-chloro-2-(3,4-dimethylphenyl)acetic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |

| Solvent | Ethanol (often used in excess) |

| Temperature | Reflux |

| Reaction Time | Several hours |

This approach, derived from the second disconnection strategy (2.1.2), involves the direct halogenation of Ethyl (3,4-dimethylphenyl)acetate at the alpha-position. The alpha-hydrogens of esters are acidic enough to be removed by a base to form an enolate, which can then react with a halogenating agent. youtube.com Alternatively, acid-catalyzed halogenation can proceed through an enol intermediate. libretexts.orglibretexts.org

For the chlorination of an ester, reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be employed.

Reaction Scheme:

The starting material, Ethyl (3,4-dimethylphenyl)acetate, can be prepared by the Fischer esterification of (3,4-dimethylphenyl)acetic acid. scbt.com The synthesis of (3,4-dimethylphenyl)acetic acid itself can be achieved through various methods, such as the Willgerodt-Kindler reaction starting from 3,4-dimethylacetophenone or by hydrolysis of the corresponding nitrile.

Table 2: Common Reagents for Alpha-Halogenation of Esters

| Reagent | Conditions |

| Sulfuryl chloride (SO₂Cl₂) | Often used with a radical initiator or under UV light. |

| N-Chlorosuccinimide (NCS) | Typically used with an acid or base catalyst. |

| Chlorine (Cl₂) | Can be used, but may lead to over-halogenation and is less selective. google.com |

Friedel-Crafts Acylation and Subsequent Transformations

A traditional and versatile route to this compound begins with the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene). This multi-step pathway leverages common and well-established transformations to build the target molecule.

The proposed synthetic sequence is as follows:

Friedel-Crafts Acylation of o-Xylene (B151617): The synthesis initiates with the electrophilic acylation of o-xylene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl groups on the aromatic ring are activating and direct the incoming acyl group primarily to the para position relative to one of the methyl groups, yielding 3',4'-dimethylacetophenone (B146666) as the major product.

Willgerodt-Kindler Reaction: The resulting acetophenone (B1666503) derivative is then subjected to the Willgerodt-Kindler reaction. This transformative process involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine. The reaction facilitates the rearrangement and oxidation of the acetyl group, migrating the carbonyl functionality to the terminal carbon and forming a thioamide intermediate. Subsequent hydrolysis of this intermediate yields (3,4-dimethylphenyl)acetic acid. wvu.edu

α-Chlorination of the Carboxylic Acid: The key chlorination step is performed on (3,4-dimethylphenyl)acetic acid. Direct halogenation of phenylacetic acids at the alpha position can be challenging, as competitive electrophilic substitution on the activated aromatic ring is a common side reaction under classical conditions like the Hell–Volhard–Zelinsky (HVZ) reaction. nih.gov To achieve selective α-chlorination, modern reagents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are employed. nih.govisca.me These reagents, often used with a catalytic amount of an acid or acyl halide, can effectively chlorinate the enol or enolate form of the carboxylic acid (or its acyl halide derivative) with high selectivity for the α-position. nih.gov

Fischer Esterification: The final step is the conversion of the synthesized 2-chloro-2-(3,4-dimethylphenyl)acetic acid into its corresponding ethyl ester. This is typically achieved through the Fischer esterification reaction, which involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemistrysteps.comlibretexts.org The equilibrium of this reaction is driven towards the product by using a large excess of the alcohol. chemistrysteps.com

Table 1: Proposed Friedel-Crafts and Subsequent Transformations Pathway

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | o-Xylene, Acetyl chloride, AlCl₃ | 3',4'-Dimethylacetophenone |

| 2 | Willgerodt-Kindler Reaction | Sulfur, Morpholine; then H₃O⁺ | (3,4-Dimethylphenyl)acetic acid |

| 3 | α-Chlorination | N-Chlorosuccinimide (NCS) or TCCA | 2-Chloro-2-(3,4-dimethylphenyl)acetic acid |

| 4 | Fischer Esterification | Ethanol, H₂SO₄ (cat.) | This compound |

Modern Catalytic Approaches for the Synthesis of this compound

Recent advancements in catalysis offer more direct and efficient routes to α-chloro-α-aryl esters, bypassing some of the limitations of classical multi-step syntheses. These methods include transition metal-catalyzed cross-couplings, organocatalysis, and emerging biocatalytic transformations.

Transition metal catalysis, particularly with palladium, provides a powerful platform for the formation of carbon-carbon bonds. A plausible strategy for the synthesis of the target compound is the α-arylation of an ethyl haloacetate derivative via a Suzuki-Miyaura type cross-coupling reaction.

This approach would involve the reaction of a 3,4-dimethylphenyl organometallic reagent, such as 3,4-dimethylphenylboronic acid , with an α,α-dihaloacetate ester like ethyl dichloroacetate (B87207) . The reaction would be catalyzed by a palladium complex, typically formed in situ from a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a suitable phosphine (B1218219) ligand (e.g., SPhos, RuPhos). A base (e.g., K₂CO₃, Cs₂CO₃) is required to facilitate the transmetalation step of the catalytic cycle. The selective mono-arylation of the dichloroacetate would yield the desired this compound. While the direct coupling of arylboronic acids with α,α-dihaloacetates is a specialized application, related palladium-catalyzed couplings of boronic acids with chloroformates and other sp²-hybridized carbons are well-established, providing a strong basis for this proposed synthetic route. researchgate.netresearchgate.net

Table 2: Proposed Transition Metal-Catalyzed Cross-Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Aryl Source | 3,4-Dimethylphenylboronic acid | Nucleophilic Partner |

| Ester Source | Ethyl dichloroacetate | Electrophilic Partner |

| Catalyst Precursor | Pd(OAc)₂ | Forms active Pd(0) species |

| Ligand | SPhos | Stabilizes catalyst, promotes oxidative addition/reductive elimination |

| Base | K₂CO₃ | Facilitates transmetalation |

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules without the need for metal catalysts. The preparation of this compound can be achieved through the α-chlorination of a suitable precursor, guided by a small organic molecule catalyst.

A highly effective method involves the chlorination of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from ethyl (3,4-dimethylphenyl)acetate. nih.gov The silyl ketene acetal, which serves as an enolate equivalent, is reacted with an electrophilic chlorine source such as N-chlorosuccinimide (NCS). The key to this transformation is the use of a chiral hydrogen-bond-donating catalyst, such as a squaramide-based catalyst . nih.gov This catalyst is believed to activate and orient both the silyl ketene acetal and NCS through a network of non-covalent interactions (hydrogen bonds). This assembly in the catalyst's chiral pocket facilitates the transfer of the chlorine atom to a specific face of the enolate, allowing for the creation of a stereogenic center with high enantioselectivity. This method is particularly valuable as it provides access to enantiomerically enriched forms of the target compound, which is discussed further in section 2.4.1.

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes to perform selective chemical transformations under mild conditions. While the direct biocatalytic synthesis of this compound is not yet established, the potential exists through the application of halogenating enzymes. nih.gov

The two main classes of enzymes relevant to this transformation are haloperoxidases and flavin-dependent halogenases (FDHs) . nih.govtandfonline.com

Haloperoxidases utilize hydrogen peroxide to oxidize halide ions (like Cl⁻) into a reactive electrophilic species, often described as a hypohalous acid equivalent, which then halogenates the substrate. tandfonline.comnih.gov

Flavin-dependent halogenases use molecular oxygen and a reduced flavin cofactor to generate a potent electrophilic halogenating agent that is channeled through a tunnel to the active site, where it reacts with the bound substrate. tandfonline.comnih.gov

Currently, the known substrate scope of these enzymes is largely focused on the regioselective halogenation of electron-rich aromatic rings. manchester.ac.uk The specific α-chlorination of an aryl acetic acid derivative would represent a novel reactivity. Achieving this transformation would likely require significant protein engineering of an existing halogenase to alter its active site, enabling it to bind ethyl (3,4-dimethylphenyl)acetate and direct the chlorination to the α-carbon instead of the aromatic ring.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomeric form is of high importance, particularly for applications in pharmaceuticals and agrochemicals. Asymmetric catalysis is the primary strategy for achieving this stereoselective synthesis.

Asymmetric catalysis provides the most elegant and efficient method for preparing enantiomerically enriched this compound. The organocatalytic approach detailed in section 2.3.2 is a prime example of such a strategy. nih.gov

The key to the enantioselectivity lies in the chiral catalyst's ability to create a diastereomeric transition state when interacting with the prochiral substrate. In the method developed for tertiary α-chloro esters, a chiral squaramide catalyst is employed. nih.gov

Mechanism of Stereoselection: The proposed mechanism relies on the dual hydrogen-bond donating capability of the squaramide moiety. The catalyst simultaneously binds and activates both the nucleophilic silyl ketene acetal and the electrophilic chlorinating agent, NCS. This creates a highly organized, chiral ternary complex. Within this complex, one of the two faces of the planar silyl ketene acetal is sterically shielded by the catalyst's chiral scaffold (e.g., an amino acid or cinchona alkaloid derivative). The electrophilic chlorine atom from the activated NCS is then delivered preferentially to the exposed face, resulting in the formation of the α-chloro ester with a high degree of enantiomeric excess (ee). nih.gov

The effectiveness of this method has been demonstrated on a range of α-aryl substituted silyl ketene acetals, with reported enantiomeric excesses often exceeding 90%. nih.gov By selecting the appropriate enantiomer of the catalyst, it is possible to synthesize either the (R)- or (S)-enantiomer of the target product.

Table 3: Factors Influencing Asymmetric Organocatalytic Chlorination

| Factor | Description | Impact on Stereoselectivity |

|---|---|---|

| Catalyst Structure | The chiral backbone (e.g., derived from tert-leucine) and aryl substituents on the catalyst. | Crucial for creating the specific chiral environment that dictates the facial selectivity of the chlorination. |

| Solvent | The polarity and coordinating ability of the solvent used for the reaction. | Can influence the strength of the hydrogen bonding interactions between the catalyst and substrates, affecting both reactivity and enantioselectivity. |

| Temperature | The reaction temperature. | Lower temperatures generally lead to more ordered transition states, often resulting in higher enantiomeric excess. |

| Silyl Group | The nature of the silyl group on the ketene acetal (e.g., TMS, TES). | Can influence the nucleophilicity and steric profile of the substrate, potentially affecting reaction rates. |

Chiral Auxiliary-Mediated Synthesis

The synthesis of single-enantiomer compounds is a critical challenge in organic chemistry, often addressed by using chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For the synthesis of enantiomerically enriched this compound, a well-established approach involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.orgsantiago-lab.com

This hypothetical synthesis would commence with the coupling of (3,4-dimethylphenyl)acetic acid with a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyl oxazolidinone. This step converts the achiral carboxylic acid derivative into a chiral imide. santiago-lab.com The acylation is typically achieved by first deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by the addition of the corresponding acyl chloride. santiago-lab.com

The key stereodetermining step is the diastereoselective α-chlorination. The N-acyl oxazolidinone is treated with a base, such as lithium diisopropylamide (LDA), to form a specific Z-enolate. The chiral auxiliary provides a sterically hindered environment, directing the approach of an electrophilic chlorinating agent, like N-chlorosuccinimide (NCS), to the less hindered face of the enolate. nih.gov This facial bias results in the preferential formation of one diastereomer of the α-chloro product.

The final step involves the cleavage of the chiral auxiliary. This can be accomplished by transesterification with sodium ethoxide in ethanol, which cleaves the imide to directly yield the desired chiral ethyl ester, this compound, and regenerates the oxazolidinone auxiliary, which can be recovered for reuse. blogspot.com The high diastereoselectivities typically achieved with Evans auxiliaries make this a powerful, albeit multi-step, strategy for accessing the enantiomerically pure target compound. youtube.com

| Step | Description | Key Reagents | Expected Outcome | Anticipated Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Auxiliary Attachment | (3,4-dimethylphenyl)acetyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi | Formation of N-acyl oxazolidinone | N/A |

| 2 | Diastereoselective Chlorination | LDA, N-chlorosuccinimide (NCS) | Formation of the α-chloro N-acyl oxazolidinone | >95:5 |

| 3 | Auxiliary Cleavage | Sodium ethoxide (NaOEt), Ethanol (EtOH) | This compound and recovery of auxiliary | Maintained from previous step |

Diastereoselective Routes to Substituted this compound

Diastereoselective synthesis creates a specific stereoisomer from a starting material that may already possess a chiral center. The chiral auxiliary-mediated synthesis described previously is a prime example of a diastereoselective route. The prochiral enolate of the N-acyl oxazolidinone is converted into a product with two stereocenters (one on the auxiliary and the new one at the α-carbon). The reaction produces diastereomers in unequal amounts.

The stereochemical outcome is dictated by the formation of a rigid chelated transition state. youtube.com When a lithium or boron enolate is formed from the Evans N-acyl imide, the metal ion coordinates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. santiago-lab.comblogspot.com This coordination fixes the conformation of the molecule. The bulky substituent on the oxazolidinone (e.g., a phenyl or isopropyl group) effectively blocks one face of the planar enolate. blogspot.com Consequently, the electrophile (NCS) is forced to approach from the opposite, less sterically hindered face, leading to a high degree of diastereoselectivity. youtube.com This predictable stereocontrol is a hallmark of auxiliary-based asymmetric synthesis. wikipedia.org

While the Evans auxiliary is a widely applicable tool, other chiral auxiliaries like pseudoephedrine amides could also be employed. In this case, deprotonation of the pseudoephedrine amide of (3,4-dimethylphenyl)acetic acid would form a chelated lithium enolate, where the configuration of the subsequent α-chlorination is directed by the auxiliary's stereocenters. wikipedia.org The choice of auxiliary often depends on factors like cost, ease of removal, and the specific substrate.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Key principles include maximizing atom economy, using safer solvents, and utilizing renewable resources.

Solvent-Free Synthetic Protocols

One of the core principles of green chemistry is the reduction or elimination of solvents, which are often a major contributor to chemical waste. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, shorter reaction times, and easier workups. primescholars.com

A potential solvent-free approach for synthesizing the target compound could be applied to the chlorination step. For instance, the direct reaction of ethyl (3,4-dimethylphenyl)acetate with a chlorinating agent like sulfuryl chloride (SO2Cl2) could potentially be performed neat or with grinding, eliminating the need for chlorinated solvents like dichloromethane. researchgate.net The reaction might be initiated by gentle heating or mechanochemical energy (ball milling). This approach would significantly reduce solvent waste and the associated environmental and safety hazards.

| Parameter | Conventional Protocol | Hypothetical Solvent-Free Protocol |

|---|---|---|

| Solvent | Dichloromethane or Carbon Tetrachloride | None |

| Waste Generation | High (used solvent) | Low (minimal byproducts) |

| Energy Use | Heating for reflux, cooling, and solvent distillation | Potentially lower (e.g., grinding at room temp) |

| Process Safety | Risks from volatile, often toxic, solvents | Reduced risk due to absence of solvent |

Atom Economy Considerations in Reaction Design

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. youtube.comlibretexts.org A high atom economy indicates that less waste is generated in the form of byproducts. The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 scranton.edu

Let's analyze a plausible two-step synthesis of this compound:

Esterification: (3,4-dimethylphenyl)acetic acid + Ethanol → Ethyl (3,4-dimethylphenyl)acetate + Water

Chlorination: Ethyl (3,4-dimethylphenyl)acetate + SO2Cl2 → this compound + SO2 + HCl

Analysis of Step 2 (Chlorination):

Desired Product: C12H15ClO2 (MW ≈ 226.7 g/mol )

Reactants: C12H16O2 (MW ≈ 192.25 g/mol ) + SO2Cl2 (MW ≈ 134.97 g/mol )

% Atom Economy = [226.7 / (192.25 + 134.97)] x 100 ≈ 69.2%

This calculation shows that even if the reaction yield is 100%, nearly 31% of the reactant mass is lost as byproducts (SO2 and HCl). scranton.edu Substitution and elimination reactions inherently have lower atom economies compared to addition or rearrangement reactions, where 100% atom economy is theoretically possible. primescholars.com Designing syntheses that utilize addition-type reactions is a key goal of green chemistry to minimize waste at the atomic level.

Utilization of Renewable Feedstocks (If applicable)

A major tenet of green chemistry is the use of renewable rather than depleting feedstocks. sigmaaldrich.com The structure of this compound can be deconstructed to analyze the origin of its components.

Ethyl Group: The ethyl group in the ester functionality is derived from ethanol. Ethanol can be produced on a large industrial scale from renewable biomass sources like corn, sugarcane, or cellulose (B213188) through fermentation. vertecbiosolvents.com Companies have developed processes to create bio-based ethyl acetate (B1210297) directly from bioethanol, offering a sustainable alternative to fossil fuel-derived products. chemistryforsustainability.org

3,4-Dimethylphenyl Group: The aromatic portion of the molecule, 3,4-dimethylphenyl, is derived from 1,2-dimethylbenzene (ortho-xylene). Xylenes (B1142099) are fundamental aromatic hydrocarbons that are traditionally sourced from petroleum refining. researchgate.net

Therefore, while the ethyl portion of the molecule can be sourced renewably, the core aromatic ring is typically petroleum-based. However, significant research is underway to produce key aromatic platform chemicals, such as p-xylene, from biomass. ieabioenergy.com These "biorefinery" approaches aim to convert carbohydrates or lignin (B12514952) into benzene (B151609), toluene (B28343), and xylenes (BTX), which could eventually allow the entire molecular scaffold of compounds like this compound to be derived from renewable feedstocks. ieabioenergy.com

Reactions Involving the Ester Functionality of this compound

The ester functional group in this compound is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental in organic chemistry and allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, alcohols, and amides.

The hydrolysis of an ester is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.orgchemguide.co.uk The equilibrium nature of the reaction means that to drive it towards completion, a large excess of water is required. chemguide.co.uklibretexts.org The products of this reaction would be 2-chloro-2-(3,4-dimethylphenyl)acetic acid and ethanol.

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial products are the salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid, 2-chloro-2-(3,4-dimethylphenyl)acetic acid. libretexts.org

| Condition | Reagents | Products | Key Features |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | 2-chloro-2-(3,4-dimethylphenyl)acetic acid and ethanol | Reversible, requires excess water to drive to completion |

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH, heat; followed by acid workup | 2-chloro-2-(3,4-dimethylphenyl)acetic acid and ethanol | Irreversible, proceeds to completion |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this reaction would involve reacting it with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst to form a new ester and ethanol.

Acid-catalyzed transesterification typically involves heating the ester with an excess of the new alcohol in the presence of a strong acid catalyst. The use of a large excess of the reactant alcohol shifts the equilibrium towards the desired product.

Base-catalyzed transesterification is also a common method, often employing an alkoxide that corresponds to the alcohol being used for the exchange. This method is generally faster than the acid-catalyzed counterpart.

| Catalyst Type | Typical Reagents | Illustrative Product (with Methanol) |

| Acid | H₂SO₄ or HCl, excess CH₃OH, heat | Mthis compound |

| Base | NaOCH₃ in CH₃OH, heat | Mthis compound |

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol. In this case, the product would be 2-chloro-2-(3,4-dimethylphenyl)ethanol. The reaction typically proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

To stop the reduction at the aldehyde stage, a less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. libretexts.org The reaction is usually carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The product of such a reaction would be 2-chloro-2-(3,4-dimethylphenyl)acetaldehyde.

| Reducing Agent | Product | Typical Reaction Conditions |

| Lithium aluminum hydride (LiAlH₄) | 2-chloro-2-(3,4-dimethylphenyl)ethanol | Anhydrous ether or THF, followed by aqueous workup |

| Diisobutylaluminum hydride (DIBAL-H) | 2-chloro-2-(3,4-dimethylphenyl)acetaldehyde | Anhydrous toluene or hexane, -78 °C |

Amides can be synthesized from this compound by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating. The products are N-substituted 2-chloro-2-(3,4-dimethylphenyl)acetamides and ethanol. The reactivity of the amine plays a crucial role, with less hindered and more nucleophilic amines reacting more readily. In some cases, the direct reaction can be slow, and the use of coupling agents or conversion of the ester to a more reactive acyl chloride may be necessary for efficient amidation. organic-chemistry.orgresearchgate.netnih.gov

| Amine | Illustrative Product | General Conditions |

| Ammonia (NH₃) | 2-chloro-2-(3,4-dimethylphenyl)acetamide | Heat, possibly in a sealed tube |

| Methylamine (CH₃NH₂) | N-methyl-2-chloro-2-(3,4-dimethylphenyl)acetamide | Heat |

| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-2-chloro-2-(3,4-dimethylphenyl)acetamide | Heat |

Reactions Involving the Alpha-Chloro Substituent of this compound

The chlorine atom in this compound is located at a benzylic position, which significantly influences its reactivity. Benzylic halides are generally more reactive in nucleophilic substitution reactions than their non-benzylic alkyl halide counterparts due to the stabilization of the transition states and potential carbocation intermediates by the adjacent aromatic ring.

This compound can undergo nucleophilic substitution of the chloride ion by a variety of nucleophiles. These reactions can proceed through either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.comyoutube.comyoutube.comyoutube.com

The Sₙ1 mechanism involves the formation of a carbocation intermediate. The benzylic position of the chloro substituent in this compound can stabilize a carbocation through resonance with the dimethylphenyl ring. Therefore, in the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), an Sₙ1 reaction is likely to occur. youtube.com This would lead to the formation of a racemic mixture if the alpha-carbon were a stereocenter.

The Sₙ2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). youtube.com An Sₙ2 reaction would proceed with inversion of stereochemistry at the alpha-carbon.

| Mechanism | Favored by | Typical Nucleophiles | Illustrative Product (with NaCN) | Stereochemistry |

| Sₙ1 | Weak nucleophiles, polar protic solvents | H₂O, ROH, RCOOH | Ethyl 2-cyano-2-(3,4-dimethylphenyl)acetate | Racemization |

| Sₙ2 | Strong nucleophiles, polar aprotic solvents | CN⁻, I⁻, RS⁻, N₃⁻ | Ethyl 2-cyano-2-(3,4-dimethylphenyl)acetate | Inversion of configuration |

The competition between Sₙ1 and Sₙ2 pathways can be influenced by the steric hindrance around the reaction center and the electronic properties of the substituents on the aromatic ring. The presence of the two methyl groups on the phenyl ring may have a modest electronic and steric effect on the reaction rate and mechanism.

Reactions Involving the Aromatic Ring of this compound

The 3,4-dimethylphenyl group can also participate in various reactions, primarily electrophilic aromatic substitution, as well as oxidation and reduction of the ring itself.

The aromatic ring of the molecule is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating methyl groups. These groups are ortho- and para-directing. The α-chloro-α-ethoxycarbonyl-ethyl substituent attached to the ring at position 1 is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the ester and chloro functionalities.

The directing effects of the substituents must be considered collectively. The powerful activating and directing influence of the two methyl groups will dominate the reaction. The potential sites for substitution are positions 2, 5, and 6. Position 2 is ortho to the C4-methyl and meta to the C3-methyl. Position 5 is ortho to the C4-methyl and meta to the C3-methyl. Position 6 is ortho to the C3-methyl and meta to the C4-methyl. Steric hindrance from the bulky side chain at position 1 may influence the regioselectivity, often favoring substitution at the less hindered position 5.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3 / H2SO4 | Ethyl 2-chloro-2-(4,5-dimethyl-2-nitrophenyl)acetate |

| Bromination | Br2 / FeBr3 | Ethyl 2-chloro-2-(2-bromo-4,5-dimethylphenyl)acetate and Ethyl 2-chloro-2-(5-bromo-3,4-dimethylphenyl)acetate |

| Friedel-Crafts Acylation | CH3COCl / AlCl3 | Ethyl 2-chloro-2-(2-acetyl-4,5-dimethylphenyl)acetate |

The introduction of an electrophile requires an acid catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.comyoutube.com

The methyl groups on the aromatic ring are susceptible to oxidation, particularly under strong oxidizing conditions. The benzylic protons make these positions reactive towards reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4).

Depending on the reaction conditions (temperature, concentration of oxidant), it is possible to selectively oxidize one or both methyl groups to carboxylic acids. For example, treatment with hot, concentrated KMnO4 would likely oxidize both methyl groups, leading to the formation of 4-(1-chloro-1-ethoxycarbonyl-ethyl)phthalic acid after acidic workup. Milder conditions might allow for the selective oxidation of one methyl group, potentially the one at the para-position (C4) due to slightly lower steric hindrance, to yield 4-(1-chloro-1-ethoxycarbonyl-ethyl)-3-methylbenzoic acid . researchgate.net

While the aromatic ring is generally stable, it can be reduced under forcing conditions. Catalytic hydrogenation at high pressures and temperatures, often using catalysts like rhodium (Rh) on carbon or ruthenium (Ru) on alumina, is required to overcome the aromatic stabilization energy. libretexts.org This process, known as dearomatization, would convert the dimethylphenyl ring into a dimethylcyclohexyl ring.

The product of such a hydrogenation would be Ethyl 2-chloro-2-(3,4-dimethylcyclohexyl)acetate . This reaction would likely result in a mixture of stereoisomers of the substituted cyclohexane (B81311) ring. Another method for partial reduction of the aromatic ring is the Birch reduction, which involves dissolving metal reduction (e.g., sodium or lithium in liquid ammonia with an alcohol), but this would yield a non-conjugated diene, a more complex transformation. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in this compound is susceptible to oxidative addition to a low-valent palladium center, enabling its participation in cross-coupling reactions. A notable example is the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond at the α-position.

While specific studies on this compound are not prevalent, extensive research on analogous α-chloro esters demonstrates their utility in palladium-catalyzed α-arylation. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base to couple the α-chloro ester with an organoboron reagent, such as an arylboronic acid or an organotrifluoroborate salt. nih.gov

A general scheme for the Suzuki-Miyaura cross-coupling of an α-chloro-α-aryl acetate is depicted below:

Scheme 1: Generalized Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an α-Chloro-α-aryl Acetate

The catalytic cycle is believed to involve the oxidative addition of the α-chloro ester to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the α,α-diaryl acetate product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

| Entry | Aryltrifluoroborate | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | K[4-MeO-PhBF3] | Pd(OAc)2 / SPhos | Cs2CO3 | Toluene/H2O | ~85 |

| 2 | K[4-F-PhBF3] | [Pd(allyl)Cl]2 / XPhos | K3PO4 | THF/H2O | ~90 |

| 3 | K[2-thienylBF3] | XPhos-Pd-G2 | Cs2CO3 | THF/H2O | ~88 |

Radical Reactions of this compound

The C-Cl bond in this compound can undergo homolytic cleavage to generate an α-carbonyl radical. This reactivity allows the compound to participate in various radical reactions.

Free Radical Chain Reactions

This compound can act as an initiator in free radical chain reactions, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, a transition metal complex reversibly activates and deactivates the dormant alkyl halide species, allowing for controlled polymer growth.

The general mechanism of ATRP initiation with an α-halo ester involves the following steps:

Initiation: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br/L) abstracts the chlorine atom from this compound to form a carbon-centered radical and the metal complex in a higher oxidation state (e.g., Cu(II)BrCl/L).

Propagation: The generated radical adds to a monomer molecule, initiating the polymer chain growth.

Termination: The growing polymer chains can be terminated by radical-radical coupling or disproportionation reactions.

This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) from a suitable donor to this compound can lead to the formation of a radical anion. This intermediate can then fragment to produce a carbon-centered radical and a chloride ion.

Scheme 2: Generalized Single Electron Transfer (SET) Process

Electron donors for such processes can include dissolving metals (e.g., sodium, lithium), or photoredox catalysts. libretexts.org The resulting α-carbonyl radical can then participate in various subsequent reactions, such as dimerization, hydrogen atom abstraction, or addition to unsaturated systems. The feasibility of the SET process is dependent on the reduction potential of the α-chloro ester. libretexts.org

Derivatization Strategies for Functional Group Interconversion

The chlorine atom in this compound serves as a good leaving group in nucleophilic substitution reactions, providing a versatile handle for the introduction of a wide range of functional groups at the α-position. This allows for extensive derivatization and the synthesis of a variety of compounds with potentially interesting biological or material properties.

The general mechanism for these transformations is typically an SN2 reaction, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Azide (N3-) | Sodium Azide (NaN3) | Azido (-N3) | α-Azido Ester |

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | Hydroxy (-OH) | α-Hydroxy Ester |

| Alkoxide (RO-) | Sodium Methoxide (NaOMe) | Alkoxy (-OR) | α-Alkoxy Ester |

| Amine (RNH2) | Ammonia (NH3) or Primary/Secondary Amines | Amino (-NHR or -NR2) | α-Amino Ester |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | Thioether (-SR) | α-Thio Ester |

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures. For instance, the resulting α-azido esters can be readily reduced to α-amino esters, which are valuable building blocks in medicinal chemistry. Similarly, the α-hydroxy esters can be used in the synthesis of various natural products and pharmaceuticals.

Computational and Theoretical Chemistry Investigations of Ethyl 2 Chloro 2 3,4 Dimethylphenyl Acetate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods provide insights into electron distribution, molecular orbital energies, and other key electronic properties that dictate the molecule's reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the optimized ground state geometry, vibrational frequencies, and other electronic properties. For a molecule like Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be a standard approach to predict its most stable three-dimensional structure.

DFT calculations can elucidate key structural parameters. For instance, in a study on ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate, DFT calculations were used to investigate its molecular geometry, and the predicted NMR chemical shifts showed good agreement with experimental data. rsc.org Similar calculations for this compound would provide the bond lengths, bond angles, and dihedral angles that define its shape.

Table 1: Illustrative Predicted Ground State Geometrical Parameters for a Substituted Phenylacetate (Hypothetical Data)

| Parameter | Value |

| C-Cl bond length (Å) | 1.78 |

| C=O bond length (Å) | 1.21 |

| Dihedral Angle (C-C-C=O) (°) | 120.5 |

| Phenyl Ring Planarity (°) | ~0.5 |

This data is illustrative and based on typical values for similar functional groups.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. mdpi.com

For this compound, ab initio calculations could be used to determine properties like the dipole moment, polarizability, and electron density distribution. These properties are crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments. While computationally more demanding than DFT, methods like MP2 and CCSD can offer a higher level of accuracy for electron correlation effects. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich 3,4-dimethylphenyl ring, while the LUMO may have significant contributions from the carbonyl group and the C-Cl bond. In a study on ethyl-2-(4-aminophenoxy)acetate, the electronic transitions observed in its UV/Vis spectrum were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions based on TD-DFT calculations. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Ester (Methyl Acetate)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.45 |

| LUMO | -1.12 |

| HOMO-LUMO Gap | 6.33 |

Data adapted from a study on Methyl Acetate (B1210297) and is for illustrative purposes only. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl acetate group in this compound allows for multiple spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically changing a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated, revealing the energy minima (stable conformers) and transition states (energy barriers) for rotation around that bond.

For this compound, PES scans would be particularly informative for the rotation around the C-C bond connecting the phenyl ring to the chiral center and the C-O bond of the ester group. A study on 4'-substituted-2-ethylthio-phenylacetate compounds utilized DFT calculations to identify three stable gauche conformers. acs.org A similar approach for the target molecule would likely reveal several low-energy conformers.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the movements and interactions of the molecule in different environments, such as in a solvent or at an interface. bohrium.com

An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. researchgate.net This information is valuable for understanding its solubility, reactivity, and transport properties in different media. Such simulations have been used to investigate the thermophysical properties of fatty acid ethyl esters and to understand the hydrolysis of esters. bohrium.commdpi.com

Reaction Mechanism Prediction and Transition State Analysis

Theoretical studies are instrumental in predicting the course of chemical reactions, identifying energetic barriers, and characterizing transient species. However, for this compound, such computational investigations have not been reported.

Identification of Reaction Pathways and Intermediates

There are no published studies that computationally identify the reaction pathways or intermediates for reactions involving this compound. Such research would typically involve quantum mechanical calculations to map out the potential energy surface for reactions like nucleophilic substitution at the alpha-carbon or hydrolysis of the ester group.

Calculation of Activation Energies and Reaction Enthalpies

Without defined reaction pathways, the activation energies and reaction enthalpies for this compound have not been computationally determined. This information is crucial for understanding reaction kinetics and thermodynamics. Future research would be needed to calculate these parameters using methods such as Density Functional Theory (DFT) or ab initio calculations.

Spectroscopic Property Prediction

Computational methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of compounds. For this compound, these computational predictions are not available in the literature.

Computational Prediction of NMR Chemical Shifts

No computational studies have been published that predict the 1H and 13C NMR chemical shifts for this compound. Such predictions, often performed using the GIAO (Gauge-Including Atomic Orbital) method, are valuable for confirming molecular structures.

Calculation of Vibrational Frequencies (IR, Raman)

The theoretical vibrational frequencies for this compound, which correspond to peaks in its IR and Raman spectra, have not been reported. These calculations are essential for assigning experimental vibrational bands to specific molecular motions.

Prediction of Chiroptical Properties (ECD, ORD)

Given that this compound possesses a chiral center at the alpha-carbon, it is expected to exhibit chiroptical properties. However, there are no published computational predictions of its Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra. These calculations are vital for determining the absolute configuration of chiral molecules.

Solvent Effects on Reactivity and Structure via Continuum Models (e.g., PCM)

The chemical behavior of a molecule, including its structure and reactivity, can be significantly influenced by the surrounding solvent. Computational chemistry offers powerful tools to investigate these interactions. Among the most widely used methods are continuum solvation models, such as the Polarizable Continuum Model (PCM), which simulate the bulk effect of a solvent as a continuous dielectric medium rather than modeling individual solvent molecules. uni-muenchen.dewikipedia.org This approach provides a computationally efficient way to understand how a solvent can alter the electronic distribution and geometry of a solute, thereby affecting its stability and reaction pathways.

For a molecule like this compound, the polarity of the solvent is expected to play a crucial role in its behavior. The presence of polar bonds, such as the carbon-chlorine and carbon-oxygen bonds, suggests that this compound will exhibit a notable dipole moment. The interaction of this dipole with the dielectric field of the solvent can lead to stabilization of the solute and changes in its conformational preferences.

Theoretical investigations using PCM would typically involve optimizing the geometry of this compound in the gas phase and in a series of solvents with varying dielectric constants. By comparing the resulting geometries and electronic properties, one can quantify the solvent's impact.

Influence of Solvent Polarity on Molecular Geometry

In a hypothetical study, the bond lengths and dihedral angles of this compound would be calculated in different solvents. It is anticipated that in more polar solvents, bonds with a high degree of ionic character would be affected. For instance, the C-Cl bond is expected to lengthen slightly in polar solvents due to the stabilization of charge separation. This can be attributed to the dielectric medium of the solvent opposing the intramolecular electrostatic forces.

To illustrate this, consider the hypothetical data in the table below, which shows the calculated changes in key geometric parameters of this compound in solvents of increasing polarity.

| Solvent | Dielectric Constant (ε) | C-Cl Bond Length (Å) | C=O Bond Length (Å) | C-O-C Bond Angle (°) |

| Gas Phase | 1.00 | 1.785 | 1.205 | 116.5 |

| Toluene (B28343) | 2.38 | 1.788 | 1.207 | 116.8 |

| Acetone | 20.7 | 1.795 | 1.212 | 117.2 |

| Water | 78.4 | 1.802 | 1.215 | 117.5 |

This table presents hypothetical data for illustrative purposes.

Solvent Effects on Electronic Properties and Reactivity

The solvent can also significantly alter the electronic properties of a molecule, most notably its dipole moment. An increase in solvent polarity generally leads to an enhancement of the solute's dipole moment, as the reaction field of the solvent polarizes the electron density of the solute. This, in turn, can have a profound effect on the molecule's reactivity.

For this compound, a key reaction would be the nucleophilic substitution at the α-carbon bearing the chlorine atom. The stability of the transition state for such a reaction is highly dependent on the solvent. A polar solvent would be expected to stabilize a charge-separated transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate.

The following table provides a hypothetical illustration of how the calculated dipole moment and the activation energy for a representative SN1 reaction might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1.00 | 2.50 | 0.0 (Reference) |

| Toluene | 2.38 | 2.85 | -2.5 |

| Acetone | 20.7 | 3.50 | -8.0 |

| Water | 78.4 | 3.95 | -12.5 |

This table presents hypothetical data for illustrative purposes.

Absence of Published Mechanistic Data for this compound Prevents Detailed Kinetic and Mechanistic Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant gap in the available mechanistic data for the chemical compound this compound. Despite extensive searches for kinetic studies, isotope effects, and solvent effects pertaining to this specific molecule, no published research detailing these aspects could be located. This absence of empirical data precludes the generation of a detailed and scientifically accurate article following the requested outline on the mechanistic investigations of its chemical reactions.

The inquiry sought to build a comprehensive article structured around the kinetic and mechanistic pathways of reactions involving this compound. The specified outline included sections on the determination of rate constants and reaction orders, the temperature dependence and activation parameters of key transformations, kinetic isotope effect studies, deuterium labeling studies for mechanism elucidation, and the effects of solvents on reaction rates and product distributions.

While general principles of physical organic chemistry, including kinetic analysis, isotope effects, and solvent effects, are well-established for many classes of organic reactions, the application of these principles to a specific, and apparently unstudied, compound like this compound requires experimental investigation. Without such studies being present in the public domain, any attempt to provide the requested data would be speculative and would not meet the standards of scientific accuracy.

Therefore, it is not possible to provide the requested article with the specified detailed structure and data tables at this time due to the lack of available scientific research on the mechanistic chemistry of this compound.

Mechanistic Investigations of Chemical Reactions Involving Ethyl 2 Chloro 2 3,4 Dimethylphenyl Acetate

Solvent Effects on Reaction Rates and Product Distributions

Polarity Effects

The polarity of the solvent plays a crucial role in reactions that involve charge separation in the transition state, such as the solvolysis of benzylic halides. The Winstein-Grunwald equation is a powerful tool to quantify this effect, relating the rate of solvolysis (k) in a given solvent to the rate in a reference solvent (k₀, typically 80% ethanol (B145695)/20% water) through the solvent's ionizing power (Y) and its nucleophilicity (N).

The solvolysis of 4-methoxybenzyl chloride, for example, shows a marked increase in rate as the solvent polarity increases, reflecting the stabilization of the resulting carbocation. nih.gov It is expected that Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate would exhibit similar behavior, with the rate of solvolysis being substantially accelerated in polar protic solvents like water and alcohols compared to nonpolar aprotic solvents.

Table 1: Relative Solvolysis Rates of a Benzylic Chloride in Various Solvents

| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| 100% Ethanol | 24.3 | 1 |

| 80% Ethanol / 20% Water | 66.0 | 100 |

| 50% Ethanol / 50% Water | 78.5 | 4,000 |

| 100% Water | 80.1 | 100,000 |

This table is illustrative and based on general trends observed for the solvolysis of benzylic chlorides.

Specific Solvation Effects

Beyond general polarity, specific interactions between the solvent and the reacting species, known as specific solvation effects, can significantly influence reaction rates. These effects are particularly important in solvolysis reactions where the solvent acts as both the medium and the nucleophile. The nucleophilicity of the solvent can play a role in the reaction mechanism, especially in cases where there is a continuum between Sₙ1 and Sₙ2 pathways.

For benzylic systems, the mechanism can shift from a pure Sₙ1 pathway to a mechanism with some Sₙ2 character, depending on the stability of the potential carbocation and the nucleophilicity of the solvent. In less ionizing but more nucleophilic solvents, the solvent may assist in the departure of the leaving group through a backside attack.

Studies on the solvolysis of substituted benzyl chlorides in various aqueous alcohol mixtures have shown that the product distribution (alcohol vs. ether) can be indicative of the nature of the solvation and the reaction intermediates. nih.gov For instance, in a mixed solvent system like water-trifluoroethanol-methanol, the ratio of the resulting alcohol and ethers can provide insights into the selectivity of the intermediate carbocation towards different nucleophiles. nih.gov A sharp decrease in product selectivity for the solvolysis of 4-methoxybenzyl chloride is observed as electron-withdrawing groups are added to the ring, suggesting a change in the transition state structure due to solvation effects. nih.gov

Substituent Effects on Reactivity (Hammett Equation Applications to Related Analogues)

The electronic nature of substituents on the aromatic ring significantly influences the rate of solvolysis by affecting the stability of the carbocation intermediate. The Hammett equation provides a quantitative measure of these electronic effects. For the solvolysis of benzylic systems, a plot of the logarithm of the rate constant (log k) against the substituent constant (σ⁺ for substituents that can directly resonate with the benzylic carbocation) is typically linear.

The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. A large negative ρ value signifies a substantial buildup of positive charge in the transition state, which is characteristic of an Sₙ1 mechanism. For the solvolysis of substituted benzyl chlorides in 80% aqueous ethanol, a ρ value of approximately -5 has been reported, indicating a high degree of carbocationic character in the transition state. researchgate.net

The 3,4-dimethylphenyl group in this compound contains two electron-donating methyl groups. These groups will stabilize the benzylic carbocation intermediate through inductive and hyperconjugative effects, thereby accelerating the rate of solvolysis compared to the unsubstituted phenyl analogue. The combined electronic effect of the two methyl groups would lead to a more stable carbocation and thus a faster solvolysis rate.

Table 2: Hammett Substituent Constants (σ⁺) and Relative Solvolysis Rates for Substituted Benzyl Chlorides

| Substituent (X) in X-C₆H₄CH₂Cl | σ⁺ | Relative Rate (kₓ/kₙ) |

|---|---|---|

| 4-OCH₃ | -0.78 | 100,000 |

| 4-CH₃ | -0.31 | 300 |

| H | 0 | 1 |

| 4-Cl | +0.11 | 0.2 |

| 3-NO₂ | +0.67 | 0.001 |

Data is representative for solvolysis in a polar protic solvent and illustrates the trend of substituent effects.

Identification and Characterization of Reaction Intermediates

The solvolysis of benzylic halides is believed to proceed through carbocationic intermediates. The nature of these intermediates can range from a tight ion pair, where the carbocation and the leaving group are in close proximity, to a solvent-separated ion pair, and finally to a fully solvated, "free" carbocation.

The identification and characterization of these transient species are challenging due to their short lifetimes. However, mechanistic studies on related benzyl derivatives have provided evidence for their existence. For instance, the study of product ratios in mixed solvent systems and the effect of added salts can give clues about the nature of the intermediate. rsc.org

For highly reactive substrates like those with electron-donating groups, such as the 3,4-dimethylphenyl group, the formation of a relatively stable benzylic carbocation is expected. The selectivity of this carbocation towards different nucleophiles (e.g., water vs. ethanol in an aqueous ethanol solvent) can be used to infer the nature of the ion pair. It has been observed that p-methylbenzyl derivatives can form solvent-separated ion pairs in more polar media. rsc.org It is therefore plausible that the solvolysis of this compound proceeds through a solvent-separated ion pair, especially in highly ionizing solvents. Spectroscopic techniques, such as nanosecond laser flash photolysis, have been used to directly observe benzyl cations in certain solvents. researchgate.net

Stereochemical Aspects of Ethyl 2 Chloro 2 3,4 Dimethylphenyl Acetate

Chiral Synthesis and Enantiomeric Enrichment Strategies

The generation of enantioenriched Ethyl 2-chloro-2-(3,4-dimethylphenyl)acetate can be approached through various asymmetric strategies, aiming to produce a single enantiomer in excess. These methods are crucial for investigating the specific properties and activities of each enantiomer.

Deracemization is a process that converts a racemic mixture into a single, pure enantiomer, theoretically allowing for a 100% yield. While specific deracemization protocols for this compound are not extensively documented, several general strategies applicable to α-halocarbonyl compounds could be employed. These techniques often involve a cyclic process of stereoselective transformation and racemization or inversion of the unwanted enantiomer.

One potential approach involves a chemoenzymatic deracemization process. This could entail the stereoselective reaction of one enantiomer catalyzed by an enzyme, followed by the in-situ racemization of the remaining, unreacted enantiomer. For instance, a lipase could selectively hydrolyze one enantiomer of the ester, and the remaining enantiomer could be racemized using a suitable chemical catalyst, allowing for the eventual conversion of the entire mixture to the desired hydrolyzed product.

Another strategy could be based on photoredox catalysis. In such a system, a chiral catalyst could selectively interact with one enantiomer in the presence of a photosensitizer and a suitable reagent, leading to its conversion to the desired product, while the other enantiomer is either racemized or converted to the reactive intermediate.

Table 1: Potential Deracemization Strategies for α-Chloro-α-aryl Esters

| Strategy | Description | Key Components | Potential Outcome for Target Compound |

|---|---|---|---|

| Chemoenzymatic Deracemization | Combination of an enantioselective enzymatic reaction with in-situ racemization of the remaining enantiomer. | Lipase, racemization catalyst (e.g., a base or transition metal complex). | Enantiopure (R)- or (S)-2-chloro-2-(3,4-dimethylphenyl)acetic acid. |

| Photoredox-Catalyzed Deracemization | Use of a chiral photocatalyst to selectively transform one enantiomer. | Chiral photosensitizer, light source, redox agent. | Enantioenriched Ethyl (R)- or (S)-2-chloro-2-(3,4-dimethylphenyl)acetate. |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For a molecule like this compound, a plausible chiral pool starting material would need to possess a suitable carbon skeleton that can be elaborated into the target molecule while retaining the initial stereochemistry.

However, the direct application of chiral pool synthesis to this specific compound is not straightforward due to the lack of a readily available natural product with the required α-aryl-α-chloroacetic acid scaffold. A more feasible approach would likely involve the asymmetric synthesis from achiral precursors.

Racemization Studies and Stereochemical Stability

The stereochemical stability of the chiral center in this compound is a crucial parameter, as racemization would lead to a loss of enantiomeric purity over time or under certain reaction conditions.

The primary mechanism for racemization in α-halocarbonyl compounds involves the formation of a planar, achiral enolate intermediate. researchgate.net The stability of this intermediate and the ease of its formation are influenced by several factors:

Basicity of the Medium: The presence of a base can facilitate the deprotonation at the α-carbon, leading to the formation of the enolate and subsequent racemization. researchgate.net The rate of racemization is expected to increase with the strength and concentration of the base.

Solvent Polarity: Polar protic solvents can stabilize the transition state for enolate formation, potentially increasing the rate of racemization.

Temperature: As with most chemical reactions, an increase in temperature will likely increase the rate of racemization by providing the necessary activation energy for deprotonation and enolate formation.

Nature of the Halogen: The electronegativity and size of the halogen atom can influence the acidity of the α-proton.

Aryl Substituents: The electronic properties of the substituents on the phenyl ring can affect the stability of the enolate intermediate. In the case of the 3,4-dimethylphenyl group, the electron-donating nature of the methyl groups might slightly destabilize the enolate, potentially leading to a slower racemization rate compared to unsubstituted or electron-withdrawing group-substituted analogues.

The rate of racemization can be experimentally determined by monitoring the change in enantiomeric excess over time under specific conditions (e.g., in a particular solvent at a given temperature and pH). This is typically achieved using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

The process generally involves preparing an enantioenriched sample of this compound, dissolving it in the solvent of interest, and periodically measuring the enantiomeric excess. The data can then be used to calculate the rate constant for racemization. For analogous compounds like α-aryl-α-fluoroacetonitriles, racemization has been shown to be significantly accelerated in the presence of organic bases.

Table 2: Hypothetical Racemization Rate Data for Ethyl (R)-2-chloro-2-(3,4-dimethylphenyl)acetate at 25°C

| Solvent | Base (equiv.) | Time (h) | Enantiomeric Excess (%) |

|---|---|---|---|

| Hexane | None | 24 | >99 |

| Methanol | None | 24 | 98 |

| Methanol | Triethylamine (0.1) | 6 | 75 |

| Methanol | Triethylamine (1.0) | 6 | 40 |

This table presents illustrative data as specific experimental results for the target compound are not available.

Enantiomeric Purity Determination Methodologies

Accurate determination of the enantiomeric purity, or enantiomeric excess (ee), is essential for the characterization of chiral compounds. The two primary methods for this are chiral HPLC and NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. acs.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For α-chloro-α-aryl esters, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. chemicalbook.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving good separation.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. nih.govnih.gov Since enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required. This can be a chiral derivatizing agent, which reacts with the enantiomers to form diastereomers with distinct NMR spectra, or a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers. nih.gov For esters like this compound, chiral lanthanide shift reagents or chiral acids could potentially be used as CSAs to induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification by integration. nih.gov

Table 3: Comparison of Methods for Enantiomeric Purity Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. acs.org | High sensitivity, accurate quantification, applicable to a wide range of compounds. | Requires specialized and often expensive columns, method development can be time-consuming. |

| NMR Spectroscopy | Formation of diastereomeric species (covalent or non-covalent) with distinct NMR spectra. nih.govnih.gov | Rapid analysis, provides structural information, does not require complete separation of enantiomers. | Lower sensitivity than HPLC, may require derivatization, peak overlap can complicate quantification. |

Chiral Derivatization for Chromatographic Analysis

The separation of enantiomers of chiral compounds like this compound is often challenging. One common strategy to facilitate this separation by chromatography (gas chromatography or HPLC) is through chiral derivatization. This indirect method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

For α-chloro-α-aryl esters, chiral amines or alcohols are frequently used as derivatizing agents. For instance, reaction with an enantiomerically pure amine would convert the ester group into a pair of diastereomeric amides. While specific studies on the chiral derivatization of this compound are not extensively documented in publicly available literature, the general principles can be applied.

Table 1: Hypothetical Chromatographic Separation of Diastereomeric Amide Derivatives